molecular formula C20H23N7O2 B11004038 N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B11004038
M. Wt: 393.4 g/mol
InChI Key: ZJZQCGFZYJPAIZ-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a triazolo-pyridazine core fused with a piperidine-4-carboxamide scaffold. The triazolo[4,3-b]pyridazine moiety features a methyl substituent at the 3-position, while the piperidine carboxamide is linked to a 3-(acetylamino)phenyl group.

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-13-23-24-18-6-7-19(25-27(13)18)26-10-8-15(9-11-26)20(29)22-17-5-3-4-16(12-17)21-14(2)28/h3-7,12,15H,8-11H2,1-2H3,(H,21,28)(H,22,29)

InChI Key

ZJZQCGFZYJPAIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC(=C4)NC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the triazole and pyridazine rings, followed by their fusion. The piperidine ring is then introduced, and the final compound is obtained through a series of coupling reactions and functional group modifications. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazole and pyridazine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

  • Key Differences: Triazolo Substituent: Replaces the methyl group with a bulkier isopropyl group. Amide Side Chain: The 4-phenylbutan-2-yl group introduces a hydrophobic aromatic chain, contrasting with the target compound’s polar 3-acetylamino phenyl group.
  • Implications : The isopropyl substituent may alter binding pocket interactions in biological targets, while the hydrophobic side chain could reduce aqueous solubility compared to the acetylated phenyl group in the target compound.

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

  • Key Differences :
    • Core Heterocycle : Utilizes a pyrazolo[3,4-b]pyridine scaffold instead of triazolo[4,3-b]pyridazine. The pyrazolo-pyridine system has fewer nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
    • Substituents : Features ethyl and methyl groups on the pyrazole ring, along with a phenyl group at position 1.
  • Implications : The reduced nitrogen content may decrease affinity for targets requiring polar interactions. The molecular weight (374.4 g/mol) is comparable to typical drug-like molecules, but the target compound’s weight remains unspecified.

Comparison Table: Structural and Physicochemical Properties

Compound Name Core Heterocycle Substituent on Heterocycle Amide Side Chain Molecular Weight (g/mol) Key Features
Target Compound Triazolo[4,3-b]pyridazine 3-Methyl 3-(Acetylamino)phenyl Not available Polar acetyl group enhances solubility
1-(3-Isopropyl-triazolo-pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide Triazolo[4,3-b]pyridazine 3-Isopropyl 4-Phenylbutan-2-yl Not available Increased lipophilicity
N-(1-Ethyl-3-methyl-pyrazol-4-yl)-pyrazolo-pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine 3,6-Dimethyl 1-Ethyl-3-methyl-pyrazol-4-yl 374.4 Reduced nitrogen content

Research Findings and Implications

Substituent Effects on Bioactivity

  • Methyl vs. Isopropyl on Triazolo Ring : Smaller methyl groups (target compound) may allow tighter binding in sterically restricted enzyme active sites, whereas isopropyl groups () could enhance hydrophobic interactions but reduce specificity .
  • Amide Side Chain: The 3-acetylamino phenyl group in the target compound likely improves solubility and metabolic stability via hydrogen bonding and reduced oxidative metabolism compared to ’s hydrophobic 4-phenylbutan-2-yl chain .

Heterocycle Core Variations

  • The pyrazolo-pyridine system () lacks the triazolo-pyridazine’s nitrogen-rich structure, which is critical for interactions with targets like kinases or DNA repair enzymes. This difference may render the target compound more suitable for applications requiring strong electron-deficient systems .

Toxicity Considerations

  • While heterocyclic amines (e.g., IQ compounds in processed meats) are carcinogenic , synthetic triazolo-pyridazines like the target compound are engineered for specific biological activities.

Biological Activity

N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure

The compound features several key structural components:

  • Acetylamino Group : Enhances solubility and bioavailability.
  • Triazolo-Pyridazine Moiety : Associated with significant biological activities.
  • Piperidine Ring : Provides structural stability and potential for further functionalization.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit notable biological activities:

Anticancer Activity

  • c-Met Kinase Inhibition :
    • Several studies have shown that derivatives of triazolo-pyridazine exhibit inhibitory effects on c-Met kinase, which is implicated in various cancers. For example, a related compound demonstrated an IC50 value of 0.090 μM against c-Met kinase in vitro .
    • The cytotoxic effects were evaluated against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, a compound structurally similar to the target compound exhibited IC50 values of 1.06 ± 0.16 μM for A549 cells .
  • Mechanism of Action :
    • The mechanism involves binding to the ATP-binding site of c-Met, disrupting its function and leading to apoptosis in cancer cells .

Anti-inflammatory Activity

Compounds containing the triazole moiety have been associated with the inhibition of key enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies indicate that the compound may possess antimicrobial activity, although specific data on this aspect remains limited. The structural features suggest interactions with microbial targets that warrant further investigation.

Research Findings and Case Studies

The following table summarizes key findings from various studies on related compounds:

Compound Target IC50 (μM) Cell Line/Model Activity Type
Compound 12ec-Met Kinase0.090A549Anticancer
Compound 12eA5491.06 ± 0.16Lung CancerCytotoxicity
Compound XYZEnzyme ABC0.500Inflammatory ModelAnti-inflammatory

Synthesis and Interaction Studies

The synthesis of this compound can be achieved through various methods focusing on yield optimization . Interaction studies are crucial for understanding its mechanism of action and involve:

  • Binding Affinity Studies : Evaluating how well the compound binds to its target proteins.
  • Enzymatic Activity Assays : Determining the effect on specific enzymes related to disease processes.

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